molecular formula C16H13ClN6 B1684037 Vorozole CAS No. 118949-22-7

Vorozole

Número de catálogo: B1684037
Número CAS: 118949-22-7
Peso molecular: 324.77 g/mol
Clave InChI: XLMPPFTZALNBFS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Vorozole is a third-generation aromatase (cytochrome P450 19A1) inhibitor.

Aplicaciones Científicas De Investigación

Vorozole in Breast Cancer Treatment

This compound has been primarily studied for its effectiveness in treating advanced breast cancer, especially in postmenopausal women who have experienced treatment failure with tamoxifen. Clinical studies have demonstrated that this compound effectively suppresses estrogen production, which is crucial for the growth of estrogen-dependent tumors.

Clinical Efficacy

  • A Phase II study involving 34 postmenopausal women treated with this compound (2.5 mg daily) showed an overall response rate of 21%, with a median duration of response of 9.6 months and a median survival time of 29.7 months .
  • Another study found that among 29 evaluable patients, 11% achieved partial remission, while 14 patients experienced disease stabilization for a median of 12 months .

This compound as a Radiotracer in Imaging Studies

This compound has also been explored as a radiotracer for positron emission tomography (PET) imaging to study aromatase expression in the human brain and other tissues. This application is particularly important for understanding estrogen's role in various diseases.

Imaging Applications

  • A groundbreaking study at Brookhaven National Laboratory showed that N-methyl-11C this compound can be used to image aromatase activity in the human brain, revealing unique estrogen-producing hotspots . This technique allows researchers to investigate the relationship between estrogen production and conditions like Alzheimer's disease and breast cancer.
  • Initial studies confirmed that PET imaging with 11C-vorozole is a safe and sensitive method for detecting physiological aromatase expression in healthy subjects, providing insights into estrogen synthesis capacity across different demographics .

Implications for Estrogen-Related Diseases

The ability to visualize aromatase activity non-invasively opens new avenues for research into estrogen-related diseases beyond breast cancer. Understanding how estrogen is synthesized and regulated in the brain may lead to better diagnostic tools and treatment strategies for conditions such as:

  • Alzheimer's Disease : Estrogen's neuroprotective effects are being studied, with this compound potentially aiding research into its role in neurodegeneration.
  • Other Cancers : The selective inhibition of aromatase could be beneficial in treating other hormone-sensitive cancers, providing a targeted therapeutic approach.

Summary of Findings

The following table summarizes key findings from various studies on this compound:

Study Application Key Findings
Phase II Study Breast Cancer Treatment21% overall response rate; median survival time of 29.7 months
Brookhaven National Lab Imaging Estrogen ProductionDemonstrated unique estrogen-producing hotspots in the human brain using N-methyl-11C this compound
PET Imaging Studies Aromatase DetectionSafe and sensitive method for detecting aromatase expression; useful for identifying candidates for aromatase inhibitor treatment

Propiedades

Número CAS

118949-22-7

Fórmula molecular

C16H13ClN6

Peso molecular

324.77 g/mol

Nombre IUPAC

6-[(4-chlorophenyl)-(1,2,4-triazol-1-yl)methyl]-1-methylbenzotriazole

InChI

InChI=1S/C16H13ClN6/c1-22-15-8-12(4-7-14(15)20-21-22)16(23-10-18-9-19-23)11-2-5-13(17)6-3-11/h2-10,16H,1H3

Clave InChI

XLMPPFTZALNBFS-UHFFFAOYSA-N

SMILES

CN1C2=C(C=CC(=C2)C(C3=CC=C(C=C3)Cl)N4C=NC=N4)N=N1

SMILES canónico

CN1C2=C(C=CC(=C2)C(C3=CC=C(C=C3)Cl)N4C=NC=N4)N=N1

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

(N-methyl-(11C))vorozole
6-((4-chlorophenyl)-(1H-1,2,4-triazol-1-yl)methyl)-1-methyl-1H-benzotriazole
R 76713
R 83839
R 83842
R-76713
R-83839
R-83842
vorozole
vorozole, (+)-isome

Origen del producto

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Cn1nnc2ccc(C(Cl)c3ccc(Cl)cc3)cc21
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 5 g of intermediate 7-a, 8.2 g of methanimidamide monoacetate in 32 ml of methanol was refluxed for 3 days. To the warm reaction mixture there were added 32 ml of water and the resulting mixture was stirred for two hours. The precipitate was filtered off and washed with 2-propanol. The precipitate was dried in vacuo, yielding 3.45 g (67%) of (+)-6-[(4-chlorophenyl)-(1H-1,2,4-triazol-1-yl)methyl]-1-methyl-1H-benzotriazole (comp. 1-e); enantiomeric excess: 97.4%.
Name
intermediate 7-a
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
solvent
Reaction Step One
Name
Quantity
32 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 5 g of intermediate 4-a, 4.8 g of methanimidamide monoacetate and 15 ml of methanol was stirred for 1.5 hours at reflux temperature. After cooling to room temperature, the reaction mixture crystallized and there were added 30 ml of water. After stirring for 1 hour the precipitate was filtered off, washed with water and dried in vacuo at 50° C. The product was diluted with 11.8 ml of 2-propanol and the whole was treated with active charcoal for 15 min. at reflux temperature. The charcoal was filtered off while hot and washed with 2-propanol. The product was crystallized, filtered off and dried in vacuo at 50° C., yielding 3.3 g (66.0%) of (+)-6-[(4-chloro-phenyl)-(1H-1,2,4-triazol-1 -yl) methyl]-1-methyl-1H-benzotriazole (comp. 1-a); mp. 130°-135° C.; [α]D20 =+8.0° (conc.=10% in CH3OH); enantiomeric excess: 98.4%.
Name
intermediate 4-a
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a stirred solution of 28.4 parts of 1H-1,2,4-triazole in 135 parts of N,N-dimethylformamide were added 11.4 parts of a sodium hydride dispersion 80% under nitrogen atmosphere. After stirring for 1 hour at room temperature, a solution of 40 parts of 6-[chloro(4-chlorophenyl)methyl]-1-methyl-1H-benzotriazole in 90 parts of N,N-dimethylformamide was added to the mixture. The whole was stirred for 1 hour at 60° C. The reaction mixture was diluted with 50 parts of water and the whole was evaporated. The residue was extracted with ethyl acetate. The extract was washed with water, dried, filtered and evaporated. The residue was purified by column chromatography over silica gel using a mixture of dichloromethane and methanol (99:1 by volume) as eluent. The pure fractions were collected and the eluent was evaporated. The residue was crystallized from a mixture of 2-propanone and 1,1'-oxybisethane. The product was filtered off and dried, yielding 13 parts (29.2%) of 6-[(4-chlorophenyl)-(1H-1,2,4-triazol-1-yl)methyl]-1-methyl-1H-benzotriazole; mp. 178.9° C. (compound 64).
[Compound]
Name
28.4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
40
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
6-[chloro(4-chlorophenyl)methyl]-1-methyl-1H-benzotriazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vorozole
Reactant of Route 2
Reactant of Route 2
Vorozole
Reactant of Route 3
Reactant of Route 3
Vorozole
Reactant of Route 4
Reactant of Route 4
Vorozole
Reactant of Route 5
Vorozole
Reactant of Route 6
Vorozole

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.